molecular formula C20H23NO5S2 B6480592 methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 892854-77-2

methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B6480592
CAS No.: 892854-77-2
M. Wt: 421.5 g/mol
InChI Key: VMIFNIPMDANCRV-UHFFFAOYSA-N
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Description

Methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO5S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.10176518 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-[3-(benzenesulfonyl)propanamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzothiophene core, which is known for its diverse biological properties. The molecular formula of the compound is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 353.42 g/mol.

Interaction with Cellular Targets

The primary mechanism of action for this compound involves its interaction with specific cellular targets. It has been shown to activate the Nuclear Factor Erythroid 2-related Factor 2 (NRF2) pathway. NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress and inflammation by regulating the expression of antioxidant proteins.

  • Disruption of KEAP1 Interaction : The compound disrupts the interaction between NRF2 and Kelch-like ECH-associated protein 1 (KEAP1), leading to the stabilization and activation of NRF2. This results in the upregulation of genes such as NQO1 and HO-1 , which are critical for antioxidant responses.

Antioxidant Activity

The activation of NRF2 by this compound has been linked to significant antioxidant effects. This activity helps in reducing oxidative stress markers in various cell types.

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects by decreasing levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ. Additionally, it reduces inflammatory mediators like PGE2 and COX-2.

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 23.2 μM. Flow cytometry analyses revealed significant increases in early and late apoptotic cell populations after treatment .
Cell LineIC50 (μM)Mechanism
MCF-723.2Induction of apoptosis
A54930.5Cell cycle arrest

In Vivo Studies

Animal model studies have further supported the biological activity of the compound:

  • Hematological Improvements : In tumor-bearing mice treated with the compound, significant improvements were observed in hematological parameters such as hemoglobin levels and RBC counts .

Case Studies and Clinical Relevance

Recent research has highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A study demonstrated that this compound effectively reduced tumor growth in mouse models while enhancing overall survival rates.
  • Chronic Inflammation Models : The compound showed promise in reducing symptoms associated with chronic inflammatory conditions through its anti-inflammatory actions.

Properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-13-8-9-15-16(12-13)27-19(18(15)20(23)26-2)21-17(22)10-11-28(24,25)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIFNIPMDANCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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